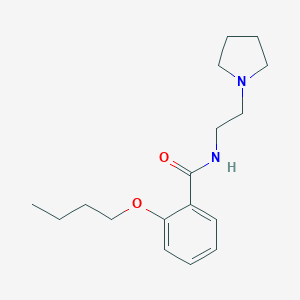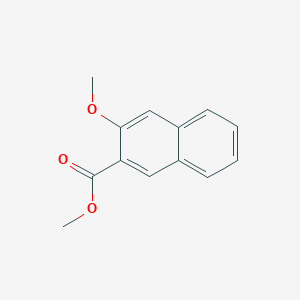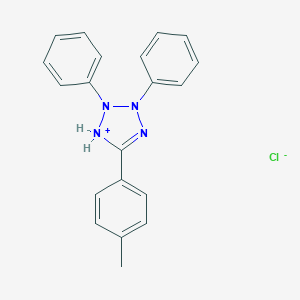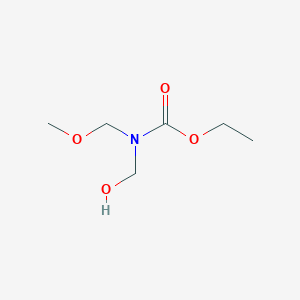
Ethyl (hydroxymethyl)(methoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (hydroxymethyl)(methoxymethyl)carbamate, also known as EHMCMC, is a carbamate derivative that has been extensively studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol. EHMCMC has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes.
Mecanismo De Acción
The exact mechanism of action of Ethyl (hydroxymethyl)(methoxymethyl)carbamate is not yet fully understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (hydroxymethyl)(methoxymethyl)carbamate possesses various advantages and limitations for lab experiments. One of the main advantages is its ability to increase acetylcholine levels in the brain, making it a promising compound for the study of cognitive function and memory. However, Ethyl (hydroxymethyl)(methoxymethyl)carbamate can also have toxic effects at high doses, making it important to use the compound in a controlled manner.
Direcciones Futuras
There are various future directions for the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. One potential direction is the development of new compounds based on the structure of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. These compounds could possess improved biochemical and physiological effects, making them useful for the treatment of various neurological disorders. Another potential direction is the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate in combination with other compounds, such as nootropics, to determine their synergistic effects on cognitive function and memory.
In conclusion, Ethyl (hydroxymethyl)(methoxymethyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It possesses various biochemical and physiological effects, making it a promising compound for the study of cognitive function and memory. However, further research is needed to fully understand the mechanism of action and potential applications of Ethyl (hydroxymethyl)(methoxymethyl)carbamate.
Métodos De Síntesis
The synthesis of Ethyl (hydroxymethyl)(methoxymethyl)carbamate involves the reaction of ethyl chloroformate with hydroxymethyl- and methoxymethylamine. The reaction takes place under controlled conditions and yields Ethyl (hydroxymethyl)(methoxymethyl)carbamate as a final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Propiedades
Número CAS |
13057-81-3 |
|---|---|
Nombre del producto |
Ethyl (hydroxymethyl)(methoxymethyl)carbamate |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
ethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-3-11-6(9)7(4-8)5-10-2/h8H,3-5H2,1-2H3 |
Clave InChI |
YXPVEMOMGTYXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CO)COC |
SMILES canónico |
CCOC(=O)N(CO)COC |
Otros números CAS |
13057-81-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



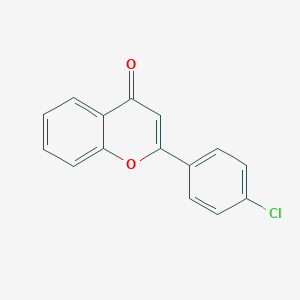
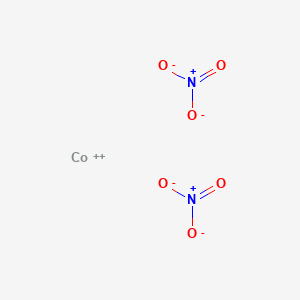
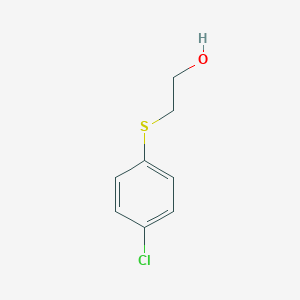
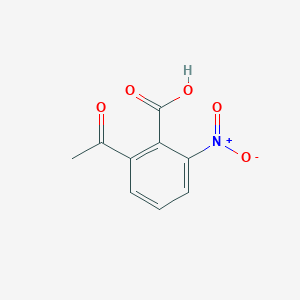
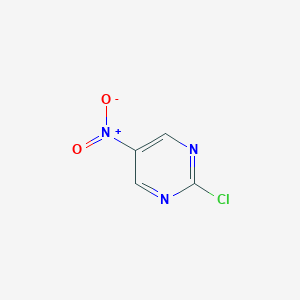
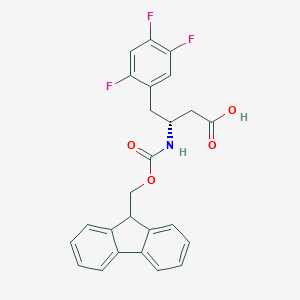
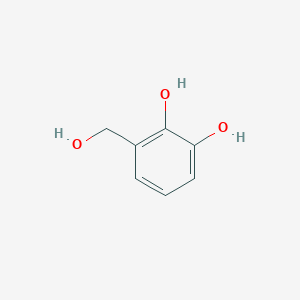
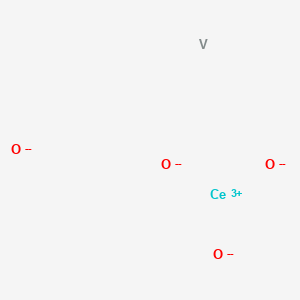
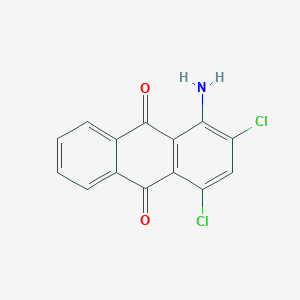
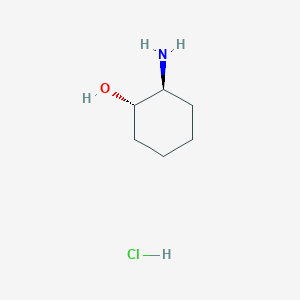
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
